Benzyl homoveratrylamine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of benzyl homoveratrylamine derivatives involves complex organic reactions. For example, García-López et al. (2012) demonstrated the synthesis of unnatural amino acid derivatives through sequential insertion of benzyne and CO into the Pd-C bond of ortho-palladated derivatives of homoveratrylamine, resulting in enlarged eight-membered palladacycles (García-López et al., 2012). Similarly, another study focused on synthesizing ten-membered N-heterocycles through the insertion of two molecules of benzyne (Oliva-Madrid et al., 2013).
Molecular Structure Analysis
Research on benzyl homoveratrylamine derivatives often includes X-ray diffraction (XRD) characterization to elucidate their molecular structures. For example, the synthesis and XRD characterization of a ten-membered palladacycle derived from homoveratrylamine revealed insights into its complex structure (Oliva-Madrid et al., 2013).
Chemical Reactions and Properties
Benzyl homoveratrylamine hydrochloride participates in various chemical reactions, leading to the formation of novel compounds. For instance, the compound's interaction with benzyne facilitates the creation of enlarged or extended palladacycles with potential applications in synthesizing amino acid derivatives and biaryls containing alkylamino and carboxymethyl substituents (García-López et al., 2012).
Physical Properties Analysis
The physical properties of benzyl homoveratrylamine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in organic synthesis and material science. However, detailed studies focusing exclusively on these aspects are scarce and warrant further investigation.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of benzyl homoveratrylamine hydrochloride, are foundational for its utility in organic chemistry. The compound's ability to form stable intermediates and participate in complex reactions like sequential insertion processes underscores its versatility (Oliva-Madrid et al., 2013).
Scientific Research Applications
Intracellular Calcium Activity : A study by Bourlot et al. (1998) explored substituted 1,4-benzoxazines, which included homoveratrylamine as a component. They found that compounds possessing a homoveratrylamino moiety exhibited superior potency in affecting intracellular calcium activity, indicating potential applications in cellular signaling and pharmacology (Bourlot et al., 1998).
Synthesis of N-Heterocycles : Research by Oliva-Madrid et al. (2013) demonstrated the use of homoveratrylamine in the synthesis of ten-membered N-heterocycles. This was achieved through a process involving the insertion of benzyne into the Pd-C bond of an ortho-palladated derivative of homoveratrylamine. This research contributes to synthetic chemistry, particularly in the creation of complex cyclic structures (Oliva-Madrid et al., 2013).
Electrochemical Reduction Studies : Krishnan et al. (1976) investigated the electro-reduction of benzyl cyanide to o-phenylethylamine, detailing a novel technique that may have relevance in chemical synthesis and industrial applications. This study provides insights into the electrochemical processes involving compounds related to homoveratrylamine (Krishnan et al., 1976).
Spectrophotometric Reagents : A study by Majumdar and Das (1966) examined the use of aromatic hydroxylamines, similar in structure to homoveratrylamine, as spectrophotometric reagents for the determination of vanadium. This research is significant for analytical chemistry, particularly in the development of sensitive detection methods for specific metals (Majumdar & Das, 1966).
Drug Synthesis and Evaluation : Sugimoto et al. (1990) synthesized a series of piperidine derivatives, which include structures related to homoveratrylamine, to evaluate their anti-acetylcholinesterase activity. This research is relevant in the context of developing therapeutic agents, particularly for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Future Directions
properties
IUPAC Name |
N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.ClH/c1-19-16-9-8-14(12-17(16)20-2)10-11-18-13-15-6-4-3-5-7-15;/h3-9,12,18H,10-11,13H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGJZQQFEBNHQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=CC=C2)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50933056 |
Source
|
Record name | N-Benzyl-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50933056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl homoveratrylamine hydrochloride | |
CAS RN |
1472-54-4 |
Source
|
Record name | Phenethylamine, N-benzyl-3,4-dimethoxy-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001472544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyl-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50933056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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